molecular formula C15H15N5O2S B2421764 1,3,7-Trimethyl-5-(pyridin-3-ylmethylsulfanyl)pyrimido[4,5-d]pyrimidine-2,4-dione CAS No. 852168-84-4

1,3,7-Trimethyl-5-(pyridin-3-ylmethylsulfanyl)pyrimido[4,5-d]pyrimidine-2,4-dione

Cat. No. B2421764
CAS RN: 852168-84-4
M. Wt: 329.38
InChI Key: NXKUNJXSFMLESH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3,7-Trimethyl-5-(pyridin-3-ylmethylsulfanyl)pyrimido[4,5-d]pyrimidine-2,4-dione is a useful research compound. Its molecular formula is C15H15N5O2S and its molecular weight is 329.38. The purity is usually 95%.
BenchChem offers high-quality 1,3,7-Trimethyl-5-(pyridin-3-ylmethylsulfanyl)pyrimido[4,5-d]pyrimidine-2,4-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3,7-Trimethyl-5-(pyridin-3-ylmethylsulfanyl)pyrimido[4,5-d]pyrimidine-2,4-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Organic Synthesis and Chemical Behavior

Synthetic Utility in Peptide Building Blocks
Pyrimidine derivatives, such as 1,2,4-dithiazolidine-3,5-diones, are utilized as amino protecting groups in the synthesis of peptides, glycopeptides, and PNA. These compounds also serve as masked isocyanates and sulfurization reagents, demonstrating their versatility in organic synthesis and chemical transformations (Barany et al., 2005).

Medicinal Chemistry and Pharmacological Activities

Antimicrobial and Antitumor Agents
Pyrimidine derivatives have been explored for their potential pharmacological activities. A study on pyrido[1,2-a]pyrimidine derivatives incorporating Schiff bases with amino acids revealed their significant antibacterial and antitumor properties, highlighting the compound's potential as synergistic agents in antimicrobial and anticancer therapy (Alwan, Al Kaabi, & Hashim, 2014).

Anticancer Properties
The exploration of pyrimidine derivatives in cancer research is notable, with several studies investigating their cytotoxic effects against various cancer cell lines. For instance, research on 5-hydroxymethylpyrimidines demonstrated moderate anticancer activity, emphasizing the role of substituents in enhancing bioactivity (Stolarczyk et al., 2021).

Advanced Materials and Chemical Analysis

Innovative Synthesis Techniques
The development of novel synthetic routes for pyrimidine derivatives is a key area of research. For example, a study presented a novel method for synthesizing 1,5-dihydro-2H-chromeno[2,3-d]pyrimidine-2,4(3H)-diones, highlighting the importance of innovative approaches in accessing new compounds with potential applications in various fields (Osyanin et al., 2014).

properties

IUPAC Name

1,3,7-trimethyl-5-(pyridin-3-ylmethylsulfanyl)pyrimido[4,5-d]pyrimidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N5O2S/c1-9-17-12-11(14(21)20(3)15(22)19(12)2)13(18-9)23-8-10-5-4-6-16-7-10/h4-7H,8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXKUNJXSFMLESH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C(=N1)SCC3=CN=CC=C3)C(=O)N(C(=O)N2C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N5O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3,7-Trimethyl-5-(pyridin-3-ylmethylsulfanyl)pyrimido[4,5-d]pyrimidine-2,4-dione

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